1-Methyl-1-(1-methylpyrrolidin-2-yl)thiourea
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Overview
Description
1-Methyl-1-(1-methylpyrrolidin-2-yl)thiourea is an organic compound with the molecular formula C7H15N3S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a 1-methylpyrrolidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(1-methylpyrrolidin-2-yl)thiourea typically involves the reaction of 1-methylpyrrolidine with thiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-methylpyrrolidine and thiourea.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: The starting materials are mixed in the solvent and heated under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis or the use of automated reactors to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-(1-methylpyrrolidin-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Methyl-1-(1-methylpyrrolidin-2-yl)thiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-1-(1-methylpyrrolidin-2-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Methyl-1-(1-methylpyrrolidin-2-yl)thiourea can be compared with other thiourea derivatives and pyrrolidine-containing compounds. Similar compounds include:
Thiourea: The parent compound, which lacks the 1-methylpyrrolidin-2-yl group.
1-Methylpyrrolidine: A related compound that lacks the thiourea group.
N-Methylthiourea: A derivative where the thiourea group is substituted with a methyl group.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.
Properties
CAS No. |
473707-12-9 |
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Molecular Formula |
C7H15N3S |
Molecular Weight |
173.28 g/mol |
IUPAC Name |
1-methyl-1-(1-methylpyrrolidin-2-yl)thiourea |
InChI |
InChI=1S/C7H15N3S/c1-9-5-3-4-6(9)10(2)7(8)11/h6H,3-5H2,1-2H3,(H2,8,11) |
InChI Key |
NJZHGJMOMIROQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1N(C)C(=S)N |
Origin of Product |
United States |
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